4-ethoxypiperidine Hydrochloride
Overview
Description
4-Ethoxypiperidine Hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethoxy group at the fourth position of the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as biperiden, are known to target muscarinic receptors . Muscarinic receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
For instance, Biperiden, a muscarinic receptor antagonist, competitively inhibits acetylcholine at cholinergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypiperidine Hydrochloride typically involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-ethoxypiperidine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypiperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups at the ethoxy position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
Scientific Research Applications
4-Ethoxypiperidine Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of neurotransmitter transporters and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
4-Piperidone Hydrochloride: Another piperidine derivative with similar chemical properties.
3,3-Dimethyl-4-methoxypiperidine: A structurally related compound with different functional groups.
trans-4-(Boc-amino)-3-methoxypiperidine: A piperidine derivative used in peptide synthesis.
Uniqueness: 4-Ethoxypiperidine Hydrochloride is unique due to its ethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-ethoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHAUBFOPBCASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467700 | |
Record name | 4-ethoxypiperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-87-8 | |
Record name | Piperidine, 4-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethoxypiperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxypiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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